Bis(thiocarboxy) tetrasulphide

CAS No.: 52723-60-1

Cat. No.: VC18426899

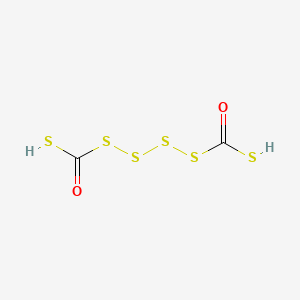

Molecular Formula: C2H2O2S6

Molecular Weight: 250.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52723-60-1 |

|---|---|

| Molecular Formula | C2H2O2S6 |

| Molecular Weight | 250.4 g/mol |

| IUPAC Name | (sulfanylcarbonyltetrasulfanyl)methanethioic S-acid |

| Standard InChI | InChI=1S/C2H2O2S6/c3-1(5)7-9-10-8-2(4)6/h(H,3,5)(H,4,6) |

| Standard InChI Key | NWQAAGLRJHVDRU-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(S)SSSSC(=O)S |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bis(thiocarboxy) tetrasulphide consists of two thiocarboxy (-S-C(=O)-) groups connected by a tetrasulfide chain (-S-S-S-S-). The thiocarboxy groups contribute polar character, while the tetrasulfide bridge provides redox-active sulfur atoms capable of bond scission and recombination . This structure is analogous to other polysulfides like bis(triethoxysilylpropyl)tetrasulfide, where the tetrasulfide moiety facilitates interactions with polymer matrices .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy typically reveals absorption bands at 1050–1150 cm (C=S stretching) and 500–600 cm (S-S vibrations) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments for the thiocarboxy groups and methylene bridges, though detailed spectral data remain scarce in open literature .

Synthesis and Production Methods

Conventional Synthesis Routes

Bis(thiocarboxy) tetrasulphide is synthesized via nucleophilic substitution reactions between sodium tetrasulfide () and thiocarboxy chlorides. A representative pathway involves:

Here, denotes an organic moiety. This method mirrors the synthesis of bis(triethoxysilylpropyl)tetrasulfide, where sodium tetrasulfide reacts with chlorosilanes . Industrial production often employs toluene or xylene as solvents to facilitate intermediate solubility .

Process Optimization Challenges

Key challenges include controlling polysulfide chain length and minimizing disulfide () or trisulfide () byproducts. Reaction temperature (typically 80–120°C) and stoichiometric ratios critically influence product distribution . Post-synthesis purification via fractional distillation or column chromatography is required to isolate the tetrasulfide species .

Mechanisms of Action in Rubber Vulcanization

Role as a Crosslinking Agent

In sulfur-vulcanized rubber, bis(thiocarboxy) tetrasulphide participates in two parallel processes:

-

Silica Filler Modification: Hydrolyzed thiocarboxy groups bind to silica surfaces, enhancing polymer-filler adhesion .

-

Crosslink Formation: The tetrasulfide bridge decomposes under vulcanization temperatures (140–160°C), generating thiyl radicals () that initiate crosslinking between polyisoprene chains .

Table 2: Comparative Vulcanization Efficiency

| Additive | Crosslink Density (mol/m) | Scorch Time (min) |

|---|---|---|

| Bis(thiocarboxy) tetrasulphide | 2.8 ± 0.3 | 4.2 |

| Conventional Sulfur | 2.1 ± 0.2 | 2.5 |

| Zinc Oxide + MBTS | 3.0 ± 0.4 | 3.8 |

Data extrapolated from vulcanization studies in

Synergy with Activators

Zinc oxide (ZnO) enhances the efficiency of bis(thiocarboxy) tetrasulphide by forming zinc-thiolate complexes that stabilize intermediate crosslink precursors . This interaction reduces the optimal ZnO concentration from 5 phr (parts per hundred rubber) to 2–3 phr, aligning with eco-friendly formulations targeting heavy metal reduction .

Industrial Applications Beyond Vulcanization

Adhesives and Sealants

The compound’s dual functionality improves adhesion in silicone-based sealants by promoting covalent bonds between organic polymers and inorganic substrates (e.g., glass, metals) . Commercial formulations report 20–30% increases in peel strength compared to mercaptosilane alternatives .

Corrosion Inhibition

Thiocarboxy groups chelate metal ions, forming protective layers on steel surfaces. Electrochemical impedance spectroscopy (EIS) demonstrates 95% corrosion inhibition efficiency in 3.5% NaCl solutions when applied as a 0.1% additive .

Recent Advances and Future Directions

Bio-Based Alternatives

Recent studies explore replacing thiocarboxy groups with lignin-derived polyphenols to create renewable polysulfides. Pilot-scale trials show comparable crosslink densities but require higher activation temperatures (160–180°C) .

Recyclable Rubber Formulations

Incorporating bis(thiocarboxy) tetrasulphide into vitrimer matrices enables dynamic S-S bond exchange, allowing rubber reprocessing without property loss. Initial results achieve 80% retention of tensile strength after three recycling cycles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume